molecular formula C8H11NO3 B2498481 3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1268521-07-8

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2498481
CAS No.: 1268521-07-8
M. Wt: 169.18
InChI Key: CSRSRYSNHQWSHK-UHFFFAOYSA-N
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Description

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a heterocyclic compound that features a bicyclic structure with an azabicyclohexane core.

Preparation Methods

Chemical Reactions Analysis

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, oxidative cyclopropanation can be achieved using photoredox catalysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be compared to other similar compounds, such as 1-azabicyclo[3.1.0]hexane and cis-3-azabicyclo[3.1.0]hexane-2-carboxylic acid These compounds share a similar bicyclic structure but differ in their functional groups and specific applications The unique acetyl and carboxylic acid groups in 3-Acetyl-3-azabicyclo[31

Properties

IUPAC Name

3-acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(10)9-3-6-2-8(6,4-9)7(11)12/h6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRSRYSNHQWSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC2(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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